molecular formula C15H22FNO3S B5226884 N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide

N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B5226884
M. Wt: 315.4 g/mol
InChI Key: QSVHOERGKXAFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using specific methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in certain types of cancer. It has also been shown to inhibit the activity of fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to reduce tumor growth in animal models. It has also been shown to reduce inflammation and to have analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide in lab experiments include its specificity for certain enzymes and proteins, its ability to induce apoptosis in cancer cells, and its analgesic effects. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the investigation of its effects on other enzymes and proteins. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been used as a tool to investigate the role of specific proteins and enzymes in various biological processes. It has also been used to study the effects of certain drugs on these proteins and enzymes.

properties

IUPAC Name

N-cyclooctyl-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3S/c1-20-14-10-9-12(16)11-15(14)21(18,19)17-13-7-5-3-2-4-6-8-13/h9-11,13,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVHOERGKXAFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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